molecular formula C11H9F2N3O2 B8537481 1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B8537481
M. Wt: 253.20 g/mol
InChI Key: BSKYMXVRPQKKNE-UHFFFAOYSA-N
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Patent
US04789680

Procedure details

The starting material is prepared as follows: 2.53 g (0.11 mole) of sodium are dissolved in 60 ml of alcohol, then a mixture of 16.9 g (0.1 mole) of 2,6-difluorobenzyl azide and 14,3 g (0.11 mole) of ethyl acetoacetat in 60 ml of alcohol is added and the batch is heated for 16 hours to reflux. After addition of 120 ml of normal sodium hydroxide solution, the reaction mixture is refluxed for another 2 hours, then diluted with 200 ml of water and acidified to pH 1 with hydrochloric acid while cooling. The precipitated product is filtered with suction, washed first with water and then with ether and dried, affording 1-(2,6-difluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with a melting point of 166°-167° C.
Quantity
2.53 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:4]=1[CH2:5][N:6]=[N+:7]=[N-:8].[C:14]([O:20]CC)(=[O:19])[CH2:15][C:16]([CH3:18])=O.[OH-].[Na+].Cl>O>[F:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[C:4]=1[CH2:5][N:6]1[C:16]([CH3:18])=[C:15]([C:14]([OH:20])=[O:19])[N:8]=[N:7]1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
2.53 g
Type
reactant
Smiles
[Na]
Name
alcohol
Quantity
60 mL
Type
solvent
Smiles
Step Two
Name
Quantity
16.9 g
Type
reactant
Smiles
FC1=C(CN=[N+]=[N-])C(=CC=C1)F
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
alcohol
Quantity
60 mL
Type
solvent
Smiles
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the batch is heated for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for another 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered with suction
WASH
Type
WASH
Details
washed first with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2N=NC(=C2C)C(=O)O)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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